molecular formula C8H16O2Si B1585108 1,1-Diethoxy-2,5-dihydro-1H-silole CAS No. 67059-49-8

1,1-Diethoxy-2,5-dihydro-1H-silole

Cat. No.: B1585108
CAS No.: 67059-49-8
M. Wt: 172.3 g/mol
InChI Key: ZEXYGAKMGFQRNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2,5-dihydro-1H-silole is typically synthesized through a multi-step chemical process. One common method involves the reaction of cyclopentadiene with silicon hexafluoride to form 1,1-difluoro-1-silacyclopentane. This intermediate is then reacted with ethanol to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. The use of silicon-based reagents and controlled reaction conditions are crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1,1-Diethoxy-2,5-dihydro-1H-silole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-2,5-dihydro-1H-silole involves its interaction with molecular targets through its silicon atom and ethoxy groups. The compound can form stable complexes with various biomolecules, influencing biological pathways and cellular functions. The exact molecular targets and pathways are still under investigation, but its unique structure allows for diverse interactions.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific combination of a five-membered ring, silicon atom, and ethoxy groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.

Properties

IUPAC Name

1,1-diethoxy-2,5-dihydrosilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2Si/c1-3-9-11(10-4-2)7-5-6-8-11/h5-6H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXYGAKMGFQRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si]1(CC=CC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217382
Record name 1,1-Diethoxy-1-silacyclo-3-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67059-49-8
Record name 1,1-Diethoxy-1-silacyclo-3-pentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067059498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethoxy-1-silacyclo-3-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Diethoxy-2,5-dihydro-1H-silole
Reactant of Route 2
1,1-Diethoxy-2,5-dihydro-1H-silole
Reactant of Route 3
1,1-Diethoxy-2,5-dihydro-1H-silole
Reactant of Route 4
1,1-Diethoxy-2,5-dihydro-1H-silole
Reactant of Route 5
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Reactant of Route 6
1,1-Diethoxy-2,5-dihydro-1H-silole

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